6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
YSBRNKNSYHFXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 4-Chloro-o-phenylenediamine or 6-chloro-o-phenylenediamine derivatives serve as the aromatic diamine precursors.
- Tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate or tetramethyl orthocarbonate) are used as carbonyl sources for ring closure.
- Acid catalysts such as hydrochloric acid, sulfuric acid, or organic acids (e.g., acetic acid, trifluoroacetic acid) facilitate the cyclization and substitution reactions.
- Methoxylation at the 1-position is introduced either by using methanol or methoxy-containing reagents during or after ring formation.
Stepwise Synthetic Route
The preparation can be divided into two main steps:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of 6-chloro-o-phenylenediamine with tetraalkyl orthocarbonate in acidic medium | 6-chloro-o-phenylenediamine, tetraethyl orthocarbonate, acid catalyst (e.g., HCl), solvent or solvent-free, temperature ~100-140°C | Formation of 6-chloro-2-ethoxy-1H-benzo[d]imidazole intermediate |
| 2 | Acid-mediated hydrolysis and methoxylation to form 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one | Acid treatment (e.g., HCl, trifluoroacetic acid), methanol or methoxy source, controlled temperature | Conversion to 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one |
This process can be performed as a one-pot reaction , enhancing efficiency and yield by avoiding isolation of intermediates.
Alternative Synthetic Routes
Pd-Catalyzed One-Pot Synthesis : A palladium-catalyzed N-arylation followed by copper-catalyzed C–H functionalization has been reported for benzimidazole derivatives, which could be adapted for 6-chloro-1-methoxy derivatives by using appropriate substituted starting materials and reaction conditions. This method involves Pd(OAc)2 and Xantphos as catalysts, Cs2CO3 as base, and oxygen atmosphere for oxidative coupling, typically at 140°C in xylene solvent.
Alkylation of Benzimidazole-2-thiol Derivatives : Another approach involves the synthesis of benzimidazole-2-thiol intermediates followed by alkylation with methoxy-containing alkyl halides under basic conditions (e.g., potassium carbonate in DMF), leading to methoxy-substituted benzimidazoles.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Xylene, methanol, or solvent-free | Solvent choice affects yield and purity |
| Temperature | 100–140°C | Higher temperatures favor cyclization but may increase impurities |
| Catalyst/Acid | HCl, trifluoroacetic acid, or p-toluene sulfonic acid | Acid strength influences reaction rate and selectivity |
| Reaction Time | 8–18 hours | Longer times ensure complete conversion |
| Atmosphere | Nitrogen or oxygen (for Pd/Cu catalysis) | Oxygen used in oxidative coupling steps |
Research Findings and Yield Data
| Method | Yield (%) | Purity | Notes |
|---|---|---|---|
| Acid-catalyzed cyclization with tetraethyl orthocarbonate (one-pot) | 70–85% | >98% (HPLC) | Scalable, eco-friendly, avoids toxic phosgene |
| Pd-catalyzed one-pot synthesis | 49–73% | High (NMR confirmed) | Suitable for complex substituted benzimidazoles, requires expensive catalysts |
| Alkylation of benzimidazole-2-thiol intermediates | 60–75% | High (NMR, MS confirmed) | Useful for introducing methoxy substituent post-cyclization |
Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed cyclization with tetraalkyl orthocarbonates | Uses less toxic reagents than phosgene; one-pot process; high purity | Requires careful acid selection; moderate reaction times |
| Pd/Cu-catalyzed one-pot synthesis | High selectivity; applicable to diverse derivatives | Expensive catalysts; requires inert atmosphere and oxygen |
| Alkylation of benzimidazole-2-thiol | Straightforward alkylation; good yields | Multi-step; requires thiol intermediate preparation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methoxy and chloro substituents and the benzimidazole core.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Melting Point Determination : Used to assess compound purity.
- Chromatographic Purification : Silica gel chromatography or recrystallization in ethanol or ethyl acetate/petroleum ether mixtures.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Yield Range | Purity | Scalability | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed cyclization with tetraalkyl orthocarbonate | 6-chloro-o-phenylenediamine, tetraethyl orthocarbonate, acid | Cyclization, hydrolysis | 70–85% | >98% | High | One-pot, eco-friendly |
| Pd-catalyzed one-pot synthesis | Pd(OAc)2, Xantphos, Cs2CO3, Cu(OAc)2, O2 | N-arylation, C–H functionalization | 49–73% | High | Moderate | Catalyst cost, inert atmosphere |
| Alkylation of benzimidazole-2-thiol | Benzimidazole-2-thiol, 1-bromo-3-chloropropane, K2CO3 | SN2 alkylation | 60–75% | High | Moderate | Multi-step |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one has shown significant potential in medicinal applications:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism involves apoptosis induction and inhibition of cell proliferation pathways. For instance, one study reported an IC50 value of approximately 4 µM against MCF-7 cells, indicating potent activity .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Agricultural Applications
In agriculture, 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is being explored as a potential agrochemical:
- Fungicidal Activity : Preliminary studies suggest that this compound exhibits fungicidal properties against common plant pathogens, making it a candidate for developing new fungicides .
Material Science
The compound's unique chemical structure allows it to be utilized in material science:
- Polymer Chemistry : Its derivatives are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~4 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 - 128 µg/mL | Inhibition of bacterial growth |
| Antimicrobial | Escherichia coli | 32 - 128 µg/mL | Inhibition of bacterial growth |
| Fungicidal | Various plant pathogens | Not specified | Disruption of fungal cell integrity |
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer properties of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one on various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in MCF-7 cells, where the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In a collaborative study between ABC Institute and DEF Laboratory, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The findings indicated that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The pathways involved may include the regulation of gene expression and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
6-Chloro-1H-benzo[d]imidazol-2-yl: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
1-Methoxy-1H-benzo[d]imidazol-2-yl:
The presence of both chlorine and methoxy groups in 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one makes it unique and potentially more versatile in various applications.
Biological Activity
6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The unique structural features, including a chlorine atom and a methoxy group, enhance its interaction with biological targets, making it a subject of extensive research.
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 198.60 g/mol
- IUPAC Name : 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one
- Canonical SMILES : CON1C2=C(C=C(C=C2)Cl)NC1=O
The biological activity of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one primarily involves:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, disrupting their function. This mechanism is crucial in its anticancer activity, where it may inhibit pathways essential for tumor growth.
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For instance, at a concentration of 10 µM, it significantly increased caspase-3 activity, indicating enhanced apoptotic processes .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent .
Case Studies
A series of case studies have highlighted the promising applications of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one in drug development:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one and its derivatives?
- Methodology : The compound can be synthesized via alkylation or acylation of the benzimidazolone core. For example, alkylation of 1H-benzo[d]imidazol-2(3H)-one with dodecyl bromide under mild conditions (tetra--butylammonium bromide as a catalyst) yields substituted derivatives . Similarly, N-acylation with acyl chlorides introduces functional groups at the 3-position of the benzimidazolone scaffold . Characterization typically involves H/C NMR, FTIR, and X-ray crystallography to confirm regioselectivity and purity.
Q. How is X-ray crystallography applied to resolve structural ambiguities in benzimidazolone derivatives?
- Methodology : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, the fused-ring system in 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one was confirmed to be planar (max. deviation: -0.013 Å) using SHELXL, with hydrogen-bonded dimers identified via N–H⋯O interactions . Ensure high-resolution data collection and validate via R-factors and residual electron density maps.
Q. What spectroscopic techniques are optimal for characterizing substituent effects in benzimidazolones?
- Methodology : Use H NMR to monitor alkylation/acylation reactions (e.g., shifts in aromatic protons or methylene groups). FTIR confirms carbonyl (C=O) stretching (~1700 cm) and N–H vibrations. Mass spectrometry (HRMS) verifies molecular weight, while UV-Vis assesses electronic transitions influenced by substituents like Cl or OMe .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of 6-Chloro-1-methoxy-benzimidazolone derivatives?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties. For example, Becke’s 1993 study demonstrated <2.4 kcal/mol deviation in atomization energies using gradient-corrected functionals . Apply DFT to calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to rationalize regioselectivity in electrophilic substitutions.
Q. What strategies address contradictory biological activity data in benzimidazolone-based drug candidates?
- Methodology : Validate assays using standardized protocols (e.g., SRB assay for cytotoxicity ). For dual receptor ligands (e.g., D2/5-HT1A), use radioligand binding assays with strict control of receptor expression levels . Analyze pharmacokinetic (ADME) parameters, such as metabolism via human liver microsomes, to resolve discrepancies between in vitro and in vivo results .
Q. How are bioisosteric replacements used to optimize benzimidazolone scaffolds for isoform-selective enzyme inhibition?
- Methodology : Replace the 1-(piperidin-4-yl) group with spirocyclic or aromatic systems to modulate selectivity. For example, replacing 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one shifted phospholipase D (PLD) inhibition from PLD1 to PLD2 (10–40× selectivity) . Validate via IC determination and molecular docking.
Q. What experimental and computational approaches resolve low solubility in benzimidazolone derivatives?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, sulfonic acid) via acylation . Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility. For crystallography, optimize solvent systems (e.g., DMSO/water mixtures) to grow diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
